(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine
Overview
Description
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is a chemical compound with the empirical formula C12H15N3 and a molecular weight of 201.27 g/mol . This compound belongs to the pyrazole family, which is known for its diverse pharmacological properties. The structure consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and a methylamine group at position 4.
Biochemical Analysis
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is expected that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine can be achieved through various synthetic routes. Industrial production methods often utilize multicomponent reactions and cyclocondensation reactions due to their efficiency and high yield .
Chemical Reactions Analysis
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylamine group. Common reagents used in these reactions include hydrazine, carbonyl compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its pharmacological properties.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The pyrazole ring allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Similar in structure but lacks the phenyl and methylamine groups.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylamine hydrochloride: Contains a phenylamine group instead of a methylamine group.
Dipyrone: A pyrazole derivative used as a non-steroidal anti-inflammatory drug. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on recent research findings.
The empirical formula of this compound is C12H15N3, with a molecular weight of 201.27 g/mol. The compound features a pyrazole ring structure which is known for its ability to form tautomeric forms and engage in various intermolecular interactions, including hydrogen bonding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens. Notably, it has shown potent activity against Leishmania aethiopica and Plasmodium berghei , the causative agents of leishmaniasis and malaria, respectively. The compound appears to disrupt critical biological processes in these organisms by fitting into the active sites of essential enzymes, thereby inhibiting their function.
Table 1: Biological Targets and Activities
Target Organism | Activity Type | Mechanism of Action |
---|---|---|
Leishmania aethiopica | Antileishmanial | Inhibition of enzyme activity in metabolic pathways |
Plasmodium berghei | Antimalarial | Disruption of essential biological processes |
Pharmacological Studies
Recent studies have highlighted the potential therapeutic applications of this compound. It has been investigated for its antileishmanial and antimalarial properties. For instance, one study demonstrated that the compound exhibits significant cytotoxicity against Leishmania species by inducing apoptosis in parasitic cells .
Case Study: Antileishmanial Activity
A study conducted by researchers demonstrated that this compound effectively reduced the viability of Leishmania aethiopica in vitro. The results indicated that treatment with this compound led to a decrease in parasitic load and suggested potential for further development as an antileishmanial agent .
Toxicological Profile
While exploring its biological activities, it is crucial to consider the toxicological aspects. According to safety data, this compound is classified as an eye damage irritant and skin irritant. It also poses specific target organ toxicity upon single exposure. Therefore, careful evaluation of safety profiles is necessary for any therapeutic application.
Properties
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCGZRPPRQGJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355955 | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879896-52-3, 400877-11-4 | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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